molecular formula C4H7N3 B13887204 Propargylguanidine

Propargylguanidine

Cat. No.: B13887204
M. Wt: 97.12 g/mol
InChI Key: NORYYEBGVCUVJI-UHFFFAOYSA-N
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Description

Propargylguanidine is a specialized guanidine derivative that serves as a valuable building block and investigative tool in chemical and biochemical research. Its structure incorporates both a guanidine group, known for strong basicity and hydrogen-bonding capability, and a propargyl group, which offers a handle for further synthetic modification via click chemistry. The primary research application of this compound identified to date is as a time-dependent inhibitor of neuronal Nitric Oxide Synthase (nNOS) . Studies have shown that it inactivates the enzyme from bovine brain in a process that requires the presence of the cofactor NADPH and is blocked by the natural substrate L-arginine, but not by its D-isomer . This specific interaction makes it a compound of interest for probing the mechanisms of NO signaling and enzyme kinetics. Beyond its direct inhibitory function, the molecule's this compound core is a key intermediate in synthetic organic chemistry for constructing diversely substituted 2-aminoimidazoles, a class of heterocycles prevalent in biologically active marine natural products and pharmaceuticals . These syntheses often leverage metal-catalyzed or iodine-mediated cyclization strategies . Guanidine-containing compounds, in general, are considered privileged scaffolds in medicinal chemistry due to their diverse biological activities, which include antitumor, antibacterial, and antiviral properties, making them a frequent subject of drug discovery efforts . This compound is supplied For Research Use Only and is intended for use by qualified laboratory professionals. It is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C4H7N3

Molecular Weight

97.12 g/mol

IUPAC Name

2-prop-2-ynylguanidine

InChI

InChI=1S/C4H7N3/c1-2-3-7-4(5)6/h1H,3H2,(H4,5,6,7)

InChI Key

NORYYEBGVCUVJI-UHFFFAOYSA-N

Canonical SMILES

C#CCN=C(N)N

Origin of Product

United States

Preparation Methods

Guanylation Using N-Cyanoacylamides Activated by Chlorotrimethylsilane

A prominent method for synthesizing propargylguanidines involves the reaction of propargylamines with N-cyanoacylamides activated by chlorotrimethylsilane (TMSCl). This approach generates a reactive N-silylcarbodiimide intermediate, which then reacts with the propargylamine nucleophile to form the propargylguanidine product.

  • Reaction Conditions:

    • N-cyanoacylamide (1.0 mmol)
    • Propargylamine (1.0 mmol)
    • Chlorotrimethylsilane (1.2 equivalents)
    • Triethylamine (1.5 equivalents)
    • Solvent: Dichloromethane (10 mL)
    • Reaction time: ~8 hours at room temperature
  • Yields and Electronic Effects:
    Electron-deficient N-cyanoacylamides (e.g., cinnamoyl derivatives) give better yields of propargylguanidines (up to moderate to good yields), while electron-rich or β-disubstituted derivatives show lower or no reactivity under these conditions. This sensitivity is attributed to the electronic nature of the N-cyanoacylamide affecting the formation and reactivity of the silylcarbodiimide intermediate.

Entry Substrate (N-Cyanoacylamide) Yield of this compound Notes
1 Electron-deficient (cinnamoyl) Moderate to good High reactivity
2 Electron-rich Low Attenuated yield
3 β-Disubstituted No reaction Steric/electronic hindrance

This method is efficient and allows access to various substituted propargylguanidines, which can be further elaborated in cascade cyclization reactions to form bicyclic guanidines.

Catalytic Hydroamination of Propargylguanidines

Rhodium(II)-Catalyzed Hydroamination

Propargylguanidines can be prepared indirectly through hydroamination reactions catalyzed by dirhodium(II) complexes. This method involves the addition of guanidine N-H bonds across the alkyne moiety of propargyl substrates, forming cyclic guanidines and related structures.

  • Catalysts: Dirhodium(II)-carboxylates such as Rh2(Oct)4
  • Selectivity: The reaction shows unique 6-endo-dig selectivity, favoring six-membered ring formation over the typically observed 5-exo-dig products with other catalysts like silver(I).
  • Conditions: Mild temperatures (room temperature to 60 °C), dichloromethane solvent, catalyst loading ~5 mol%
  • Substrate Scope: Tolerates various functional groups including alcohols and alkyl chlorides; substitution at the propargylic position influences selectivity.
Entry Catalyst Conditions Selectivity (6-endo : 5-exo) Notes
1 Rh2(Oct)4 CH2Cl2, 23 °C 5:1 Favor 6-endo-dig product
2 Rh2(tfa)4 CH2Cl2, 23 °C 1:5 Favor 5-exo-dig product
3 (Ph3P)3RhCl CH2Cl2, 60 °C, 12 h 10:1 High 6-endo-dig selectivity
4 (Ph3P)3RhCl + AgSbF6 CH2Cl2, rt, 12 h 1:10 High 5-exo-dig selectivity

This catalytic hydroamination is valuable for constructing cyclic guanidines from propargylguanidines and can be applied to synthesize complex guanidine-containing natural products.

Stoichiometric and Transition Metal-Catalyzed Synthesis of Propargylamines as Precursors

Since propargylguanidines are often synthesized from propargylamines, various methods for preparing propargylamines are relevant.

Stoichiometric Addition of Alkynyl Nucleophiles to Imines or Enamines

  • Alkynyl nucleophiles, generated from alkynes and metals like lithium or magnesium, add to imines or enamines under anhydrous and low-temperature conditions to form propargylamines.
  • These methods are classical but require harsh conditions.

Transition Metal-Catalyzed Addition of Alkynes to Imines (A3 Coupling)

  • Catalysts: Copper, zinc, silver, gold, etc.
  • Conditions: Mild, often in green solvents.
  • Advantages: One-pot assembly from aldehydes, amines, and alkynes.
  • These methods provide efficient access to propargylamines, which can be guanylated to propargylguanidines.

Summary Table of Preparation Methods for this compound

Method Key Reagents/Conditions Advantages Limitations
Guanylation with N-cyanoacylamides + TMSCl N-cyanoacylamide, propargylamine, TMSCl, NEt3, CH2Cl2, rt Moderate to good yields; tunable by electronic effects Sensitive to substrate electronics; requires careful control
Rh(II)-Catalyzed Hydroamination Dirhodium(II) carboxylates, CH2Cl2, rt to 60 °C Selective cyclization; functional group tolerance Catalyst cost; selectivity varies with catalyst
Stoichiometric alkynyl nucleophile addition Alkynyl lithium/magnesium reagents, imines/enamines Direct formation of propargylamines Harsh conditions, moisture sensitive
Transition Metal-Catalyzed A3 Coupling Cu, Zn, Ag, Au catalysts, aldehydes, amines, alkynes Mild conditions, one-pot synthesis Catalyst specificity; substrate scope

Chemical Reactions Analysis

2.1. General Synthetic Strategies

Propargylguanidines can be synthesized through several methods, including:

  • Nucleophilic Addition: The reaction of propargylamine with isocyanates or carbodiimides leads to the formation of propargylguanidines. This method is particularly useful for generating diverse derivatives by varying the substituents on the isocyanate or carbodiimide.

  • Transition Metal-Catalyzed Reactions: Transition metals such as palladium and copper have been employed to facilitate various transformations involving propargylguanidines, including cyclization and arylation reactions .

2.2.1. Oxidative Cascade Cyclization

A notable reaction involving propargylguanidine is the oxidative cascade cyclization mediated by hypervalent iodine reagents, such as phenyliodonium diacetate (PIDA). This method allows for the synthesis of alkaloids like kealiinines B and C, demonstrating high efficiency and selectivity . The reaction mechanism involves:

  • Formation of a radical intermediate.

  • Cyclization to form a five-membered ring.

  • Rearrangement to yield the final product.

2.2.2. Ag(I)-Catalyzed Hydroamination

Another significant transformation is the regioselective 5-exo-dig cyclization of N-propargyloxycarbonyl guanidines under Ag(I) catalysis. This reaction proceeds via an intramolecular hydroamination mechanism, allowing for the rapid formation of halogenated derivatives under mild conditions . The reaction pathway can be summarized as follows:

  • Coordination of Ag(I) to the alkyne.

  • Nucleophilic attack by the amine nitrogen.

  • Formation of a cyclic product through cyclization.

Reactivity and Transformations

This compound exhibits a range of reactivities due to its dual functional groups: the alkyne and the guanidine moiety.

3.1. Formation of Heterocycles

This compound can serve as a building block for synthesizing various heterocyclic compounds such as:

  • Pyrroles

  • Pyridines

  • Thiazoles

  • Imidazoles

These transformations often involve metal-catalyzed reactions or cycloaddition strategies that exploit the unique reactivity of the alkyne .

Mechanism of Action

The mechanism of action of propargylguanidine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The propargyl group can also participate in cyclization reactions, leading to the formation of cyclic compounds that can interact with various biomolecules .

Comparison with Similar Compounds

Key Observations :

  • 1f exhibits higher synthetic yield (81% vs. 68%), likely due to reduced steric hindrance from its benzodioxolylmethyl group .

This compound 7 vs. 8: Cyclization Selectivity

Derivatives 7 (trimethoxy-substituted) and 8 (asymmetric substituents) demonstrate divergent cyclization outcomes:

  • 7 undergoes 6-endo-dig cyclization to yield a single regioisomer (kealiinine C precursor) due to angle compression from propargylic substitution (Thorpe-Ingold effect) .
  • Electron-rich analogs (e.g., pMeOPh-substituted) typically show poor 5-exo/6-endo selectivity, but steric effects in 7 override electronic preferences .

Catalytic Performance: Ni vs. Ag Systems

Catalyst Substrate Temperature Conversion Selectivity Stability Application
Ni20–Al2O3–M 1a 325°C 91.6% 99.3% CH4 72 h at 325°C Methane production
Ag-NCs 1f Not stated Optimized Not stated Continuous flow Polycyclic guanidine synthesis

Key Differences :

  • Ni catalysts excel in high-temperature gas-phase reactions (e.g., CH4 production) with anti-sintering stability .
  • Ag nanoclusters (Ag-NCs) enable mild, continuous-flow cyclization for complex alkaloid synthesis .

Mechanistic and Functional Comparisons

Hypervalent Iodine-Mediated Pathways

This compound derivatives 1u and 1w (kealiinine precursors) show competing activation pathways under PhI(OAc)2 (PIDA):

  • Pathway 1 : Methoxy group activation → spirocyclization → aromatization.
  • Pathway 2 : Guanidine activation → alternative cyclization.
    Yields for 1u (53%) and 1w (34%) reflect challenges in controlling selectivity, contrasting with metal-catalyzed methods .

Functional Analogues: Guanidine-Alkyne Hybrids

While structurally distinct, compounds like 2-(phenylethynyl)phenol (3a) are functionally similar in participating in catalytic cyclization with this compound. The Ni20–Al2O3–M system achieves 91.6% conversion with 3a, highlighting synergies between this compound and electron-deficient alkynes .

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